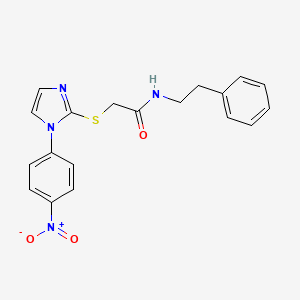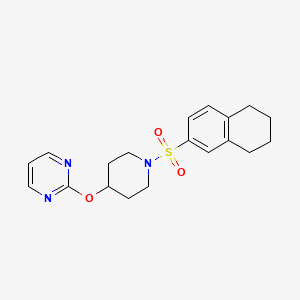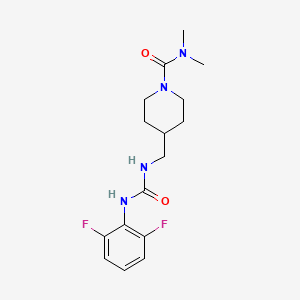![molecular formula C18H20FN3O2 B2893686 (4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2380034-79-5](/img/structure/B2893686.png)
(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound has been found to have significant effects on various biochemical and physiological processes in the body.
Wirkmechanismus
The mechanism of action of (4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone involves the modulation of various signaling pathways in the body. The compound has been found to have significant effects on the levels of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and physiological effects:
(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone has been found to have significant effects on various biochemical and physiological processes in the body. The compound has been shown to modulate the levels of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition. It has also been found to have antioxidant properties, which may be beneficial in the treatment of various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone in lab experiments include its ability to modulate various signaling pathways in the body, its antioxidant properties, and its potential therapeutic applications. However, the compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on (4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone. One area of research could focus on the development of new therapeutic applications for the compound, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could focus on the optimization of the synthesis method for the compound, with the aim of improving its efficiency and reducing its potential toxicity. Additionally, research could be conducted to further understand the compound's mechanism of action and its effects on various biochemical and physiological processes in the body.
Synthesemethoden
The synthesis of (4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone involves the use of various chemical reactions and techniques. One of the most commonly used methods for synthesizing the compound is the reaction between 4-Fluorobenzaldehyde and 3-(5-methylpyrimidin-2-yl)oxymethylpiperidine in the presence of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone has been the subject of scientific research due to its potential therapeutic applications. The compound has been found to have significant effects on various biochemical and physiological processes in the body. It has been studied for its potential use in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-13-9-20-18(21-10-13)24-12-14-3-2-8-22(11-14)17(23)15-4-6-16(19)7-5-15/h4-7,9-10,14H,2-3,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGPYZFSGHSMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(4-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

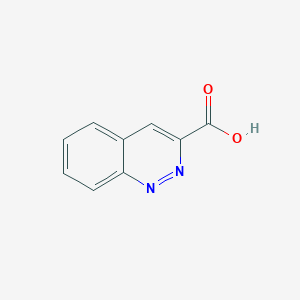
![2-[[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2893607.png)


methanone](/img/structure/B2893611.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2893612.png)
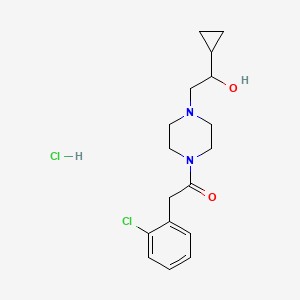
![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893618.png)
![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)
